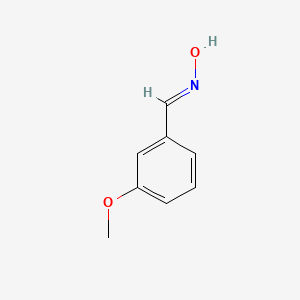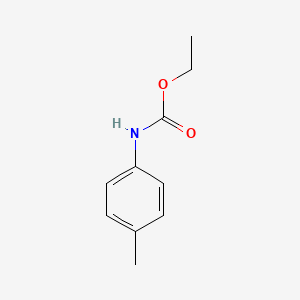
3-Methoxy-benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-benzaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to the benzene ring and an oxime functional group
Wirkmechanismus
Target of Action
3-Methoxy-benzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones in biochemical reactions . The nitrogen atom in the oxime acts as a nucleophile, reacting with the carbonyl carbon of aldehydes and ketones . Oximes have also been reported to inhibit enzymes such as lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl carbon of aldehydes or ketones by the nitrogen atom in the oxime . This reaction forms a tetrahedral intermediate, which then dehydrates to form the oxime in an essentially irreversible process . The oxygen atom can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .
Biochemical Pathways
Oximes, including this compound, are positioned at important metabolic bifurcation points between general and specialized metabolism . They are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .
Result of Action
The result of the action of this compound is the formation of a stable oxime product . This product can have various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities . For example, benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts .
Action Environment
The action of this compound, like other oximes, can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound can be affected by storage conditions and the presence of light or oxygen.
Biochemische Analyse
Biochemical Properties
3-Methoxy-benzaldehyde oxime interacts with various enzymes, proteins, and other biomolecules. It is formed by the action of a cytochrome P450 from the CYP79 family . The majority of plant oximes are amino acid-derived metabolites formed by the action of this enzyme .
Cellular Effects
The cellular effects of this compound are diverse. It has been reported to have antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . It has shown inhibitory effects on HepG2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an oxime in an essentially irreversible process as the adduct dehydrates . This reaction is catalyzed by nickel salts or photocatalyzed by BODIPY .
Temporal Effects in Laboratory Settings
Over time, this compound undergoes various changes in laboratory settings. It can be hydrolyzed to regenerate 3-Methoxy-benzaldehyde
Metabolic Pathways
This compound is involved in important metabolic pathways. In plants, oximes are positioned at important metabolic bifurcation points between general and specialized metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxy-benzaldehyde oxime can be synthesized through the condensation reaction of 3-methoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at room temperature, yielding the oxime as a product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized products.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Benzonitrile derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzaldehyde oxime derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde oxime: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-benzaldehyde oxime: Similar structure but with the methoxy group in a different position, affecting its chemical properties.
3-Methoxy-benzaldehyde: Lacks the oxime group, resulting in different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
52707-52-5 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6- |
InChI-Schlüssel |
VDCBJAPSEUTPTQ-TWGQIWQCSA-N |
SMILES |
COC1=CC=CC(=C1)C=NO |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=N\O |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NO |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,3-trimethyl-3H-benzo[f]indole](/img/structure/B3270407.png)









![2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane](/img/structure/B3270482.png)
